![molecular formula C16H18F3N5O B2374224 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 920439-56-1](/img/structure/B2374224.png)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
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Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Characterization
Cyclohexyl or Benzyl Isocyanide Reactions : A study detailed the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides via Ugi reactions involving cyclohexyl or benzyl isocyanide, highlighting a method for creating cyclic dipeptidyl ureas (M. Sañudo, S. Marcaccini, S. Basurto, & T. Torroba, 2006).
Hindered Tetrapeptide Synthesis : Another research focused on the solution-phase synthesis of a hindered N-methylated tetrapeptide, showcasing efficient coupling and methylation steps, which could offer insights into peptide synthesis techniques (E. Vedejs & C. Kongkittingam, 2000).
Potential Applications in Materials and Chemical Sensing
Corrosion Inhibition : Research on the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N-((tetrazol-5-yl)methyl)benzamide demonstrated their potential as corrosion inhibitors for mild steel in acidic media, suggesting applications in materials science (Y. Aouine et al., 2011).
Fluoride Anion Sensing : A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcased their ability to act as colorimetric sensors for fluoride anions, demonstrating a potential application in environmental monitoring and chemical sensing (E. A. Younes et al., 2020).
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c17-16(18,19)13-9-5-4-8-12(13)15(25)20-10-14-21-22-23-24(14)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWAKKSOZDTNMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide |
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